molecular formula C9H21N3 B2362411 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine CAS No. 87576-06-5

3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine

Cat. No. B2362411
CAS RN: 87576-06-5
M. Wt: 171.288
InChI Key: VRSWRZBNEHRBSL-UHFFFAOYSA-N
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Description

“3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H21N3 . It has a molecular weight of 171.28 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1CCC(CC1)CCCN . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.

Scientific Research Applications

Solid-Phase Organic Synthesis of Chiral 1,4-Diazepanes

Researchers explored the solid-phase synthesis of chiral, non-racemic 1,4-diazepanes, including derivatives of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine. This process involved using amino acids attached to a solid support, leading to compounds with high σ1 receptor affinity, a key area of interest in neurochemistry and pharmacology (Fanter, Schepmann, & Wünsch, 2018).

Anti-Tubercular Activity

A series of compounds, including variations of this compound, were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds showed significant activity and were found to be non-toxic against mouse macrophage cell lines, indicating potential therapeutic applications in tuberculosis treatment (Naidu et al., 2016).

Coordination Chemistry

The coordination chemistry of 1,4-Diazepan-6-amine, closely related to this compound, has been studied extensively. This includes the preparation of the ligand from ethane-1,2-diamine and its conformational analysis. The stability constants of various metal complexes with this ligand were determined, highlighting its potential in developing new metal-organic frameworks and catalysts (Romba et al., 2006).

Iron(II) Complexes with Chelate Ligands

The synthesis and characterization of Iron(II) complexes using chelate ligands containing a 1,4-diazepane core, similar to this compound, were explored. These studies are vital in understanding the coordination geometry and magnetic properties of such complexes, which are relevant in materials science and catalysis (Schmidt et al., 2013).

Novel Isocyanide-Based Synthesis

The synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones, which can be derived from compounds like this compound, was demonstrated using a one-pot reaction. This work contributes to the field of organic synthesis and the development of new medicinal chemistry frameworks (Ghandi, Zarezadeh, & Taheri, 2011).

Catalysis in Alkyne Dimerization

Studies on scandium, yttrium, and lanthanum complexes with 1,4-diazepane-based ligands have shown their efficacy in catalyzing the linear dimerization of phenylacetylenes. This research opens doors for the use of 1,4-diazepane derivatives in industrial catalysis and polymer chemistry (Ge, Meetsma, & Hessen, 2009).

properties

IUPAC Name

3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11-5-3-7-12(9-8-11)6-2-4-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSWRZBNEHRBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87576-06-5
Record name 3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine
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